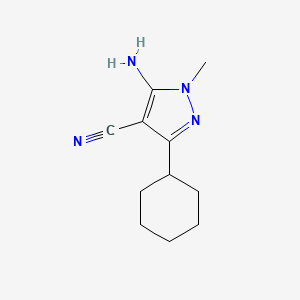

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile

Description

Molecular Architecture and Crystallographic Analysis

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile (C₁₁H₁₆N₄) features a pyrazole core substituted with a cyclohexyl group at position 3, a methyl group at position 1, and a cyano group at position 4 (Figure 1). X-ray crystallographic data from related pyrazole derivatives reveal that the pyrazole ring adopts a planar geometry, with bond lengths and angles consistent with aromatic heterocycles. The cyclohexyl group adopts a chair conformation, with the C–N bond to the pyrazole ring in an equatorial orientation to minimize steric strain.

Key crystallographic parameters include:

- Bond lengths : N1–C2 = 1.34 Å, C2–C3 = 1.39 Å, C3–C4 = 1.42 Å.

- Dihedral angles : The pyrazole ring forms a 55.88° angle with the cyclohexyl group, while the methyl group lies in-plane with the heterocycle.

- Hydrogen bonding : Intermolecular N–H···N interactions stabilize the crystal lattice, with donor-acceptor distances of 2.89–3.12 Å.

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.07 Å, b = 12.72 Å, c = 11.77 Å |

| β-angle | 118.7° |

| Z-value | 4 |

Properties

IUPAC Name |

5-amino-3-cyclohexyl-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-15-11(13)9(7-12)10(14-15)8-5-3-2-4-6-8/h8H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZXAUGBLKSSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CCCCC2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629866 | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553672-05-2 | |

| Record name | 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanochemical Synthesis

Recent studies highlight mechanochemical methods as an efficient and environmentally friendly approach for synthesizing pyrazole derivatives. This method involves the use of solid-state reactions, often employing catalysts such as tannic acid-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂@Tannic acid) to facilitate the reaction at room temperature.

- A mixture of synthesized azo-linked aldehydes, malononitrile, and phenylhydrazine is combined with the catalyst.

- The reaction is conducted in a ball mill at a frequency of 20–25 Hz.

- After completion, products are purified using column chromatography.

This method has shown promising results in terms of yield and reaction time, making it suitable for the synthesis of various 5-amino-pyrazole derivatives.

Traditional Synthetic Routes

Traditional synthetic routes often involve the condensation of hydrazines with appropriate carbonyl compounds (aldehydes or ketones) followed by cyclization. This method typically requires reflux conditions and longer reaction times compared to mechanochemical approaches.

- An aryl hydrazine is reacted with a β-ketonitrile or an aldehyde in the presence of a base (e.g., sodium acetate).

- The reaction mixture is heated under reflux for a specified duration.

- The product is isolated through filtration and recrystallization.

This method has been widely used for synthesizing various pyrazole derivatives but may involve more hazardous solvents and conditions.

Comparative Analysis of Synthesis Methods

To further elucidate the efficiency and practicality of different preparation methods, a comparative analysis is presented below.

| Method | Reaction Conditions | Yield | Time | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Mechanochemical Synthesis | Room temperature, ball milling | High | Short (minutes) | Environmentally friendly, high yield | Requires specialized equipment |

| Traditional Synthesis | Reflux conditions | Moderate | Several hours | Well-established method | Longer reaction time, hazardous solvents |

Chemical Reactions Analysis

Amino Group Reactivity

The amino group at position 5 participates in condensation and nucleophilic substitution reactions:

- Formamidine formation : Reacts with triethyl orthoformate in acetic anhydride to yield 5-methoxymethyleneamino derivatives, a common precursor for heterocyclic annulation .

- Acylation : Treatment with chloroacetyl chloride in toluene forms acetamide derivatives, enabling further functionalization (e.g., thiol substitution) .

Cyano Group Reactivity

The cyano group at position 4 undergoes hydrolysis or cyclization:

- Hydrolysis : In acidic or alkaline conditions, the cyano group converts to a carboxylic acid or amide, though this is less common due to steric protection from the cyclohexyl group.

- Thorpe–Ziegler cyclization : Reacts with active methylene compounds (e.g., malononitrile) to form fused pyridine or pyrimidine systems .

Heterocyclic Annulation Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

Nucleophilic Substitution

The acetamide intermediate (from chloroacetyl chloride) reacts with S-nucleophiles like 3-cyanopyridine-2-thiolates to form thioether-linked hybrids, relevant in medicinal chemistry .

Comparative Reactivity with Analogous Pyrazoles

The cyclohexyl substituent alters reactivity compared to smaller analogs:

- Steric effects : Reduces reaction rates in bulky electrophile interactions (e.g., acylation) .

- Electronic effects : Electron-donating cyclohexyl group stabilizes intermediates in cyclization reactions, improving yields in fused-ring syntheses .

Industrial and Pharmacological Relevance

While direct applications of this compound are not explicitly documented, its structural analogs exhibit:

Scientific Research Applications

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

Modifications at the 1-position (N1-substituent) significantly alter steric and electronic properties:

Key Findings :

Substituent Variations at the 3-Position

The 3-position substituent influences electronic effects and intermolecular interactions:

Key Findings :

Biological Activity

5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

- Molecular Formula : C11H16N4

- Molecular Weight : 204.27 g/mol

- CAS Number : 553672-05-2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents.

The compound has been identified as a potent inhibitor of tubulin polymerization, which plays a crucial role in cancer cell division. It arrests the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. Docking simulations suggest that it interacts with the colchicine binding site on tubulin, indicating a mechanism similar to other known anticancer agents.

Case Study: Cytotoxicity Testing

In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.07 |

| HepG2 (Liver Cancer) | 54.25 |

| HeLa (Cervical Cancer) | 38.44 |

These results indicate that the compound selectively inhibits cancer cell proliferation while showing minimal toxicity to normal cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are essential for treating various inflammatory diseases.

Inhibition of TNF-a Release

A study reported that at a concentration of 10 µM, this compound inhibited TNF-a release by approximately 97.7%, with an IC50 value of 0.283 mM. This suggests its potential utility in managing inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been widely studied, and this compound is no exception.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence biological activity:

- Substituents on the Cyclohexyl Group : Altering substituents can enhance or reduce anticancer potency.

- Amino Group Positioning : The position and nature of amino groups can affect interactions with biological targets.

Q & A

Q. What synthetic methodologies are effective for preparing 5-Amino-3-cyclohexyl-1-methyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or cyanoacetates. A key step involves optimizing reaction conditions (e.g., solvent, temperature, and catalysts) to control regioselectivity and isomer ratios. For example, substituents at the 4-position of the pyrazole ring significantly influence isomer distribution during methylation, as observed in analogous pyrazole derivatives . Advanced purification techniques, such as flash chromatography (cyclohexane/ethyl acetate gradients), yield high-purity products (>85%) .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving crystal packing and bond geometries. For example, SC-XRD analysis of a related pyrazole-carbonitrile derivative confirmed a planar pyrazole ring with a mean C–C bond length of 0.002 Å and an R factor of 0.033 . Complementary techniques include:

- NMR : and NMR (e.g., δ = 13.66 ppm for NH protons in DMSO-d) .

- IR spectroscopy : Peaks at 2242 cm (C≡N) and 2138 cm (N) confirm functional groups .

- HRMS : Validates molecular formula (e.g., [M] found at m/z 134.0337 vs. calculated 134.0335) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl substituent influence reactivity and isomer formation?

The bulky cyclohexyl group at the 3-position introduces steric hindrance, which can slow nucleophilic attacks at adjacent positions. Computational studies (e.g., density functional theory) reveal that electron-donating substituents at the 4-position stabilize specific transition states, favoring one isomer over others. For instance, methylthio groups in analogous pyrazoles alter isomer ratios by stabilizing charge distribution in intermediates . Experimental validation requires monitoring reaction progress via LC-MS or TLC and adjusting substituents systematically .

Q. What computational strategies optimize reaction pathways for pyrazole-carbonitrile derivatives?

Quantum chemical calculations (e.g., reaction path searches) combined with machine learning can predict optimal conditions. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs hybrid computational-experimental workflows to narrow down solvent systems, temperatures, and catalysts, reducing trial-and-error experimentation. Feedback loops between experimental data (e.g., yields, regioselectivity) and computational models enhance predictive accuracy .

Q. How can contradictions in biological activity data for structurally similar pyrazole derivatives be resolved?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges) or stereochemical variations. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate showed variable enzyme inhibition depending on substituent electronic profiles. To address this:

Q. What strategies enable the synthesis of heterocyclic hybrids (e.g., triazole-pyrazole hybrids) from this compound?

Azide-alkyne cycloaddition (Click chemistry) is a robust method. For example, reacting 5-azido-1H-pyrazole-4-carbonitrile with terminal alkynes under Cu(I) catalysis yields triazole hybrids. Key steps include:

- Azide introduction : Treating triazenyl precursors with azido(trimethyl)silane and trifluoroacetic acid at 50°C .

- Purification : Silica gel chromatography with ethyl acetate/cyclohexane gradients (0–35%) isolates hybrids in >85% yield .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.